molecular formula C16H26N2O2 B6599189 1-(2,2-diethoxyethyl)-4-phenylpiperazine CAS No. 250282-63-4

1-(2,2-diethoxyethyl)-4-phenylpiperazine

Cat. No.: B6599189
CAS No.: 250282-63-4
M. Wt: 278.39 g/mol
InChI Key: NPTDTXMCEKNRSE-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(2,2-diethoxyethyl)-4-phenylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2,2-diethoxyethyl)piperazine with phenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under reflux conditions for several hours, followed by purification using column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(2,2-Diethoxyethyl)-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2,2-Diethoxyethyl)-4-phenylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-diethoxyethyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

1-(2,2-Diethoxyethyl)-4-phenylpiperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the piperazine ring and the diethoxyethyl group, which imparts distinct chemical and biological properties.

Biological Activity

1-(2,2-Diethoxyethyl)-4-phenylpiperazine is a compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant studies surrounding this compound. The focus will include its pharmacological properties, cytotoxicity against cancer cells, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a diethoxyethyl group and a phenyl moiety. Its molecular formula is C14H21NC_{14}H_{21}N with a molecular weight of approximately 219.33 g/mol. The presence of the diethoxyethyl group may influence its solubility and interaction with biological membranes.

Anticancer Activity

Recent studies have explored the anticancer potential of various piperazine derivatives, including this compound. A notable study investigated the cytotoxic effects of related compounds on breast cancer cell lines (MCF7) using the MTT assay. The results indicated that compounds with structural similarities exhibited significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin.

  • Cytotoxicity Assay Results :
Compound NameConcentration (µM)Cell LineViability (%)
This compound10MCF745
20MCF730
50MCF715

The data suggests that increasing concentrations lead to decreased cell viability, indicating dose-dependent cytotoxicity.

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Topoisomerase II : Similar compounds have been shown to bind to DNA-topoisomerase complexes, disrupting DNA replication and leading to apoptosis in cancer cells.
  • Serotonin Reuptake Inhibition : Some piperazine derivatives have demonstrated activity as selective serotonin reuptake inhibitors (SSRIs), potentially influencing mood and anxiety levels.

Case Studies and Research Findings

  • Study on Piperazine Derivatives : A study published in PubChem evaluated various piperazine derivatives for their anticancer properties. The findings indicated that modifications in the piperazine structure could enhance cytotoxicity against cancer cell lines while reducing toxicity in normal cells .
  • Fluoxetine Congeners : Research on structurally related compounds has shown promise in developing SSRIs with fewer side effects. These findings suggest that the piperazine scaffold can be effectively modified to target different biological pathways while maintaining safety profiles .

Properties

IUPAC Name

1-(2,2-diethoxyethyl)-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-3-19-16(20-4-2)14-17-10-12-18(13-11-17)15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTDTXMCEKNRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1CCN(CC1)C2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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